molecular formula C21H18N2O3S B2739617 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 921527-02-8

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2739617
CAS No.: 921527-02-8
M. Wt: 378.45
InChI Key: ZNHFHHCARKXBHR-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS 921527-70-0) is a synthetic organic compound with a molecular formula of C23H22N2O3S2 and a molecular weight of 438.56 . This hybrid molecule is of significant interest in medicinal chemistry research due to its incorporation of both benzofuran and thiazole heterocyclic scaffolds, which are recognized as privileged structures in drug discovery . The benzofuran moiety is a common feature in compounds with a broad pharmacological spectrum, including demonstrated anticancer potential . The 1,3-thiazole ring is a biologically active scaffold present in numerous FDA-approved drugs, contributing to a wide range of activities such as antimicrobial, anticancer, and anti-inflammatory effects . The specific 7-ethoxybenzofuran substitution is a key structural feature investigated in novel therapeutic agents. Research on structurally related 1-(7-ethoxy-1-benzofuran-2-yl) substituted compounds has shown promising anticancer activity, inducing apoptosis through caspase-dependent pathways in prostate (PC-3), non-small cell lung (A549), and breast (MCF-7) cancer cell lines . Furthermore, recent studies on 7-methoxybenzofuran-joined N-phenylacetamide hybrids have identified them as excellent tyrosinase inhibitors, showing potential for the development of treatments for hyperpigmentation disorders . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-25-17-10-6-9-15-12-18(26-20(15)17)16-13-27-21(22-16)23-19(24)11-14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHFHHCARKXBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate under basic conditions.

    Thiazole Ring Formation: The thiazole ring is formed by reacting 2-aminothiazole with an appropriate aldehyde or ketone.

    Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The final step involves the amidation of the coupled product with phenylacetic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiazole rings can interact with the active sites of enzymes, inhibiting their activity. The phenylacetamide group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further research.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of N-substituted thiazole derivatives. Key structural analogs include:

Table 1: Structural Comparison of Thiazole-Based Acetamide Derivatives
Compound Name Substituents on Thiazole (Position 4) Acetamide/Amide Group Modification Molecular Formula Key References
Target Compound 7-Ethoxybenzofuran 2-Phenylacetamide C₂₁H₁₇N₂O₃S*
N-[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide 3-Bromo-4-methoxyphenyl 2-Phenylacetamide C₁₈H₁₅BrN₂O₂S
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl Acetamide C₁₂H₁₁N₂O₃S
N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide 7-Ethoxybenzofuran 4-Fluorobenzamide C₂₀H₁₅FN₂O₃S
N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-phenylacetamide 4-tert-Butylphenyl 2-Phenylacetamide C₁₅H₁₇N₂OS

*Inferred formula based on analogs in .

Key Observations:

Benzofuran vs. Phenyl Substitutions: The target compound’s 7-ethoxybenzofuran group distinguishes it from phenyl-substituted analogs (e.g., bromo-methoxy or hydroxy-methoxy phenyl groups). Benzofuran’s fused ring system may enhance planar rigidity and π-π stacking interactions compared to monocyclic aryl groups .

Acetamide vs.

Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) or electron-donating groups (e.g., ethoxy in the target compound) modulate electron density on the thiazole ring, impacting reactivity and interactions with biological targets.

Key Observations:
  • Common Strategies : Many analogs (e.g., ) are synthesized via acetylation or nucleophilic substitution on thiazole-amine precursors, followed by coupling with acyl chlorides.
  • Validation : Structural confirmation relies heavily on NMR and mass spectrometry, while crystallographic data (e.g., SHELX refinement ) is less frequently reported for these derivatives.

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The compound has a molecular formula of C28H25N3O5S2C_{28}H_{25}N_{3}O_{5}S_{2} and a molecular weight of 547.64 g/mol. Its structure consists of a thiazole ring, a benzamide moiety, and a benzofuran scaffold, which contribute to its unique chemical properties and biological activities. The presence of an ethoxy group enhances its solubility, making it suitable for various biological applications.

This compound exhibits significant biological activities through several mechanisms:

  • Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) : This compound acts as an inhibitor of p38 MAPK, which is crucial in inflammatory responses. By inhibiting this pathway, the compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models.
  • Induction of Apoptosis in Cancer Cells : The compound has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. It induces apoptosis through caspase-dependent pathways, as evidenced by increased caspase 3/7 activity and changes in mitochondrial membrane potential .

Anticancer Activity

Research indicates that this compound has potent anticancer properties:

  • Cytotoxicity : In vitro studies demonstrate that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, derivative 3a from related chalcone studies showed promising results in inhibiting cell growth and inducing apoptosis in prostate and breast cancer cells .
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
A54920Reactive oxygen species generation
PC-318Mitochondrial dysfunction

Anti-inflammatory Effects

The compound's ability to inhibit p38 MAPK makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis. It effectively suppresses TNF-α release from activated immune cells, showcasing its potential as an anti-inflammatory agent .

Case Studies

  • In vitro Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 and A549 cell lines. The results indicated significant apoptosis induction and cell cycle arrest at G0/G1 phase, suggesting its potential as a therapeutic agent against breast and lung cancers .
  • Anti-inflammatory Research : In another study focused on inflammatory responses, the compound was tested in a model of lipopolysaccharide-induced inflammation. Results showed a marked decrease in TNF-α levels upon treatment with the compound compared to controls, highlighting its anti-inflammatory capabilities.

Q & A

Basic: What are the common synthetic routes for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide?

Answer:
The synthesis typically involves multi-step organic reactions starting with the preparation of the benzofuran-thiazole core. A representative route includes:

Condensation : Reacting 7-ethoxybenzofuran-2-carbaldehyde with thiosemicarbazide to form a thiazole precursor .

Cyclization : Using phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux to cyclize intermediates into the thiazole ring .

Acetamide coupling : Introducing the 2-phenylacetamide moiety via nucleophilic acyl substitution, often employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .
Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) in ethyl acetate/hexane systems or HPLC with C18 columns .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to identify key protons (e.g., ethoxy group δ 1.3–1.5 ppm, benzofuran aromatic protons δ 6.8–7.5 ppm) and carbon environments .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 435.12) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving bond angles and torsional strain in the benzofuran-thiazole core .

Advanced: How can researchers optimize synthetic yield and purity for this compound?

Answer:
Critical factors :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in cyclization steps .
  • Catalysts : Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce aryl groups, improving regioselectivity .
  • Purification : Column chromatography with gradient elution (silica gel, 60–120 mesh) or recrystallization from ethanol/water mixtures .
    Troubleshooting : Impurities from incomplete cyclization are mitigated by adjusting P₂S₅ stoichiometry (1.2–1.5 eq.) and extending reaction time (12–24 hr) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., COX-1 vs. COX-2 inhibition)?

Answer:
Case study : Thiazole derivatives often show variable selectivity due to substituent effects. For example:

  • Ethoxy group positioning : The 7-ethoxybenzofuran moiety may sterically hinder COX-1 binding while aligning with COX-2’s larger active site .
    Validation steps :

Enzyme assays : Compare IC₅₀ values using recombinant COX-1/COX-2 isoforms (e.g., fluorometric kits).

Docking studies : Molecular dynamics simulations (AutoDock Vina) to analyze binding poses with COX-2 (PDB ID: 5KIR) .

In vivo correlation : Dorsal air pouch models in mice to confirm anti-inflammatory efficacy .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:
Key modifications :

  • Benzofuran substitution : Replace ethoxy with methoxy or halogens to modulate lipophilicity and metabolic stability .
  • Thiazole core : Introduce methyl or sulfonyl groups at the 4-position to enhance π-stacking with kinase targets .
    Methodology :
  • Parallel synthesis : Generate analogs via microwave-assisted reactions (100–120°C, 30 min) .
  • Biological screening : High-throughput assays against panels like NCI-60 cancer cells or kinase profiling (Eurofins) .

Advanced: How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

Answer:
Hypothesized causes :

  • Metabolic instability : Rapid hepatic clearance in vivo (e.g., CYP3A4-mediated oxidation of the thiazole ring) .
    Solutions :

Prodrug design : Mask the acetamide group as a tert-butyl carbamate to improve bioavailability .

Pharmacokinetic studies : LC-MS/MS analysis of plasma samples post-administration (e.g., Sprague-Dawley rats) to assess AUC and half-life .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Answer:
Proposed mechanisms :

  • Kinase inhibition : Competitive binding to ATP pockets (e.g., JAK2 inhibition via hydrogen bonding with Glu⁹³⁰ and Lys⁸⁵⁵) .
  • Epigenetic modulation : HDAC inhibition through chelation of Zn²⁺ in the catalytic site by the thiazole sulfur .
    Experimental validation :
  • Kinase profiling : Selectivity screening against 468 kinases (DiscoverX) .
  • Cellular assays : Western blotting for phospho-STAT3 (Tyr⁷⁰⁵) in HeLa cells .

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